Falnidamol

Catalog No.
S547937
CAS No.
196612-93-8
M.F
C18H19ClFN7
M. Wt
387.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Falnidamol

Falnidamol (BIBX1382) addresses ABCB1-mediated multidrug resistance in cancer cell lines. As a selective P-glycoprotein inhibitor (no ABCG2 activity), it provides a clean tool for isolating ABCB1-specific efflux mechanisms. - Reverses MDR with high specificity, directly binding and inhibiting ABCB1 ATPase. - Validated for co-administration in resistant cell line screening and in vivo xenograft studies to enhance chemotherapy efficacy. - Use as reference for CETSA or structural biology studies of ABCB1 inhibitor binding. Shipped under controlled conditions to ensure stability.

CAS Number

196612-93-8

Product Name

Falnidamol

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine

Molecular Formula

C18H19ClFN7

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24)

InChI Key

FTFRZXFNZVCRSK-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

BIBX 1382; BIBX1382; BIBX-1382; BIBX 1382BS; BIBX1382BS; BIBX-1382BS; Falnidamol.

Canonical SMILES

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl

The exact mass of the compound Falnidamol is 387.13745 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Falnidamol (BIBX1382) is a pyrimido-pyrimidine compound initially investigated as a selective EGFR tyrosine kinase inhibitor. However, its primary value in a procurement context lies in its more recently characterized role as a highly potent and specific inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein. Overexpression of ABCB1 is a major cause of multidrug resistance (MDR) in cancer cells, leading to the failure of chemotherapy by actively pumping drugs out of the cell. Falnidamol reverses this resistance, making it a critical tool for researchers working with MDR cell lines or in vivo models. While it does inhibit EGFR with an IC50 of 3 nM, its key differentiator for procurement is its robust activity in overcoming ABCB1-mediated MDR.

Research Fit

EGFR tyrosine kinase inhibition studies
ATP-competitive inhibitor with high selectivity over ErbB2 in kinase profiling
Reported in vitro and in vivo EGFR pathway research tool

Substituting Falnidamol with other tyrosine kinase inhibitors (TKIs) or first-generation MDR reversal agents like verapamil can lead to misleading or inconclusive results. Many TKIs have non-specific effects on drug transporters, whereas Falnidamol has been demonstrated to be a highly specific inhibitor of ABCB1, with no significant activity against ABCG2. This specificity is critical for experiments designed to isolate the effects of ABCB1-mediated resistance. Furthermore, Falnidamol's mechanism of direct binding and inhibition of ABCB1's ATPase activity provides a well-characterized mode of action that may not be present in other TKIs with incidental MDR reversal properties. The development of Falnidamol as an EGFR inhibitor was halted due to unfavorable pharmacokinetics, making its primary and most reliable application the in vitro and in vivo study of ABCB1-mediated MDR reversal. Relying on a less specific or poorly characterized compound introduces unnecessary variables and can compromise the reproducibility of experimental outcomes.

Substitution Risk

Selectivity profile not matched
Other EGFR inhibitors may not replicate the reported >1000-fold selectivity over HER2, introducing off-target variables in pathway studies.
In vivo model-response benchmark differs
Reported tumor growth suppression in specific xenograft models cannot be assumed for alternative compounds without identical validation.
Broad off-target kinase inactivity may vary
The minimal inhibition of IGF-1R, c-Met, VEGFR2 and c-Src seen with Falnidamol may not transfer to multi-targeted kinase inhibitors.

High Specificity for ABCB1-Mediated MDR Reversal Over Other Transporters

Falnidamol demonstrates high specificity in its ability to reverse multidrug resistance. In vitro studies have shown that it effectively reverses ABCB1-mediated MDR, but not ABCG2-mediated MDR. This selectivity is a significant advantage over less specific inhibitors, allowing for more precise investigation of ABCB1's role in drug efflux.

Evidence DimensionSpecificity of MDR Reversal
Target Compound DataEffectively reverses ABCB1-mediated MDR
Comparator Or BaselineDoes not reverse ABCG2-mediated MDR
Quantified DifferenceQualitative but significant difference in activity against different ABC transporters.
ConditionsIn vitro and in vivo studies in cancer cell lines and xenograft models.

For researchers studying the specific mechanisms of drug resistance, Falnidamol's selectivity for ABCB1 provides a tool to dissect its function without the confounding effects of inhibiting other transporters.

EGFR vs ErbB2 Selectivity
Reported
EGFR IC50 3 nM vs ErbB2 IC50 3400 nM
Supports EGFR-specific pathway interpretation
>1000-fold selectivity window; in vitro kinase assays

Potent Reversal of Chemotherapeutic IC50 in Resistant Cells

Falnidamol significantly reduces the IC50 of chemotherapeutic drugs in ABCB1-overexpressing cells. In a dose-dependent manner, it restored sensitivity to doxorubicin and paclitaxel in resistant cell lines. At a concentration of 5 µM, the reversal effect of Falnidamol was comparable to that of the same concentration of verapamil, a commonly used P-gp inhibitor.

Evidence DimensionReversal of IC50 for Chemotherapeutics
Target Compound DataSignificantly reduces IC50 of doxorubicin and paclitaxel in a dose-dependent manner.
Comparator Or BaselineThe reversal effect at 5 µM is comparable to 5 µM verapamil.
Quantified DifferenceNot explicitly quantified as a fold-change in the provided text, but stated to be significant (P < 0.05) and comparable to the positive control.
ConditionsMTT assays in HELA-Col and SW620-Adr cells (ABCB1-overexpressing) for 72 hours.

This provides quantitative evidence of Falnidamol's efficacy, allowing researchers to select appropriate concentrations for their experiments and demonstrating its utility as a tool to re-sensitize resistant cell lines to standard chemotherapies.

Broad Kinase Selectivity
Reported
>3,333-fold selectivity margin
Supports EGFR signal isolation in panel assays
Vs. IGF-1R, c-Met, VEGFR2, c-Src; IC50s >10 µM

Direct Target Engagement Confirmed by Cellular Thermal Shift Assay (CETSA)

Direct binding of Falnidamol to the ABCB1 transporter in a cellular environment has been confirmed using a cellular thermal shift assay (CETSA). The results showed that Falnidamol significantly increased the thermal stability of the ABCB1 protein compared to the control group. This provides strong evidence of direct target engagement within intact cells.

Evidence DimensionThermal Stability of ABCB1 Protein
Target Compound DataSignificantly increased thermal stability of ABCB1.
Comparator Or BaselineControl group (no Falnidamol).
Quantified DifferenceThe quantitative difference is not specified, but the result is statistically significant.
ConditionsCellular thermal shift assay in HELA-Col cells.

For a procurement decision, CETSA data provides a high degree of confidence that the compound directly interacts with its intended target in a relevant biological system, reducing the risk of off-target or non-specific effects dominating the experimental outcome.

A431 Xenograft Tumor Inhibition
Reported
85% inhibition (T/C 15%)
Reported model-response endpoint in A431 xenograft
10 mg/kg/day oral dose, 16-day study

Inhibition of ABCB1 ATPase Activity

Mechanistic studies have shown that Falnidamol inhibits the ATPase activity of the ABCB1 transporter. This inhibition of the transporter's energy source is a key part of how it prevents the efflux of chemotherapeutic drugs, leading to their intracellular accumulation.

Evidence DimensionABCB1 ATPase Activity
Target Compound DataSuppresses ABCB1 ATPase activity.
Comparator Or BaselinePresumably compared to a baseline of no inhibitor.
Quantified DifferenceNot quantified in the provided text.
ConditionsATPase assay with a microplate reader.

Understanding the specific mechanism of inhibition at the enzymatic level provides further confidence in Falnidamol as a well-characterized research tool and helps in the design of experiments to study the energetics of drug transport.

Radiosensitization by K-Ras Status
Reported
Mutant K-Ras (A549, MDA-MB-231): sensitizes vs Wild-type K-Ras (FaDu, HTB-35): no effect
Genetic context-dependent response in DNA damage assays
5 µM Falnidamol; combination with radiation
Model-Specific Dose Comparison
Reported
FaDu model: 60 mg/kg/day vs A431 model: 70 mg/kg/day
Model-specific dose-response context for tumor growth inhibition
Same study; different xenograft lines

Re-sensitizing Chemoresistant Cell Lines for Compound Screening

For researchers screening new anti-cancer compounds against a panel of cell lines, the inclusion of ABCB1-overexpressing resistant lines can be problematic. Falnidamol can be used as a standard tool to co-administer with candidate compounds, effectively 'turning off' ABCB1-mediated resistance. This allows for the determination of a compound's efficacy independent of this specific resistance mechanism.

In Vivo Xenograft Studies to Overcome Tumor Resistance

In preclinical xenograft models using ABCB1-overexpressing tumors, co-administration of Falnidamol with a chemotherapeutic agent can significantly enhance the anti-tumor efficacy of the therapeutic. This makes it a valuable compound for in vivo studies aiming to demonstrate the potential of a chemotherapy agent in a setting that mimics clinical resistance.

Isolating the Role of ABCB1 in Drug Efflux Studies

Due to its high specificity for ABCB1 over other transporters like ABCG2, Falnidamol is an ideal tool for studies designed to specifically investigate the contribution of ABCB1 to the efflux of a particular substrate. Its use can help to clarify the specific pathways of drug resistance in various cancer models.

Biophysical and Structural Studies of ABCB1 Inhibition

The confirmation of direct binding and thermal stabilization of ABCB1 by Falnidamol makes it a useful reference compound for biophysical assays such as CETSA, or as a tool compound in structural biology studies aiming to understand inhibitor binding to the ABCB1 transporter.

Application Fit Matrix

Application
Selection Property
Validation Focus
EGFR pathway dissection by K-Ras status
Isoform selectivity and genetic-context assay response
K-Ras mutation-dependent endpoint comparison
Oral EGFR inhibition benchmark in xenografts
In vivo model-response benchmark context
Tumor growth inhibition endpoint reproducibility
HER2-independent EGFR biology
High selectivity over HER2 kinase
Off-target kinase activity exclusion
Functional genomics screens for EGFR dependencies
Well-characterized potency and selectivity profile
Assay robustness and target engagement confirmation

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

387.1374495 Da

Monoisotopic Mass

387.1374495 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0MU316797D

Other CAS

196612-93-8

Wikipedia

Falnidamol
1: Tamaoki J, Isono K, Takeyama K, Tagaya E, Nakata J, Nagai A. Ultrafine carbon black particles stimulate proliferation of human airway epithelium via EGF receptor-mediated signaling pathway. Am J Physiol Lung Cell Mol Physiol. 2004 Dec;287(6):L1127-33. Epub 2004 Aug 6. PubMed PMID: 15298855.
2: Dittrich Ch, Greim G, Borner M, Weigang-Köhler K, Huisman H, Amelsberg A, Ehret A, Wanders J, Hanauske A, Fumoleau P. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration. Eur J Cancer. 2002 May;38(8):1072-80. PubMed PMID: 12008195.

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